molecular formula C23H16O6S B12683737 2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate CAS No. 49831-04-1

2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate

Cat. No.: B12683737
CAS No.: 49831-04-1
M. Wt: 420.4 g/mol
InChI Key: DMLGTNUPSULYID-UHFFFAOYSA-N
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Description

2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate is a chemical compound with the molecular formula C23H16O6S and a molecular weight of 420.435 g/mol This compound is characterized by its anthracenedione core, which is substituted with a benzoate group through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate typically involves the reaction of 1,4-dihydroxy-9,10-anthraquinone with 2-mercaptoethanol in the presence of a suitable catalyst to form the thioether linkage. This intermediate is then reacted with benzoyl chloride to introduce the benzoate group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate involves its interaction with various molecular targets and pathways. The compound’s anthracenedione core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, its thioether linkage and benzoate group may interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate is unique due to its specific combination of an anthracenedione core, thioether linkage, and benzoate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

49831-04-1

Molecular Formula

C23H16O6S

Molecular Weight

420.4 g/mol

IUPAC Name

2-(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)sulfanylethyl benzoate

InChI

InChI=1S/C23H16O6S/c24-16-12-17(30-11-10-29-23(28)13-6-2-1-3-7-13)22(27)19-18(16)20(25)14-8-4-5-9-15(14)21(19)26/h1-9,12,24,27H,10-11H2

InChI Key

DMLGTNUPSULYID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCSC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)O

Origin of Product

United States

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